

(3R)-Oxolane-3-sulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (3R)-Oxolane-3-sulfonyl chloride

CAS No.: 1827681-01-5

Cat. No.: B3016553

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **(3R)-Oxolane-3-sulfonyl chloride**, a chiral sulfonyl chloride of interest in synthetic chemistry and drug discovery. Due to its limited commercial availability, this document focuses on providing key technical data for the readily available racemic mixture, Tetrahydrofuran-3-sulfonyl chloride, alongside proposed experimental protocols for the synthesis of the (3R)-enantiomer and its subsequent chiral separation.

Commercial Availability and Physicochemical Data

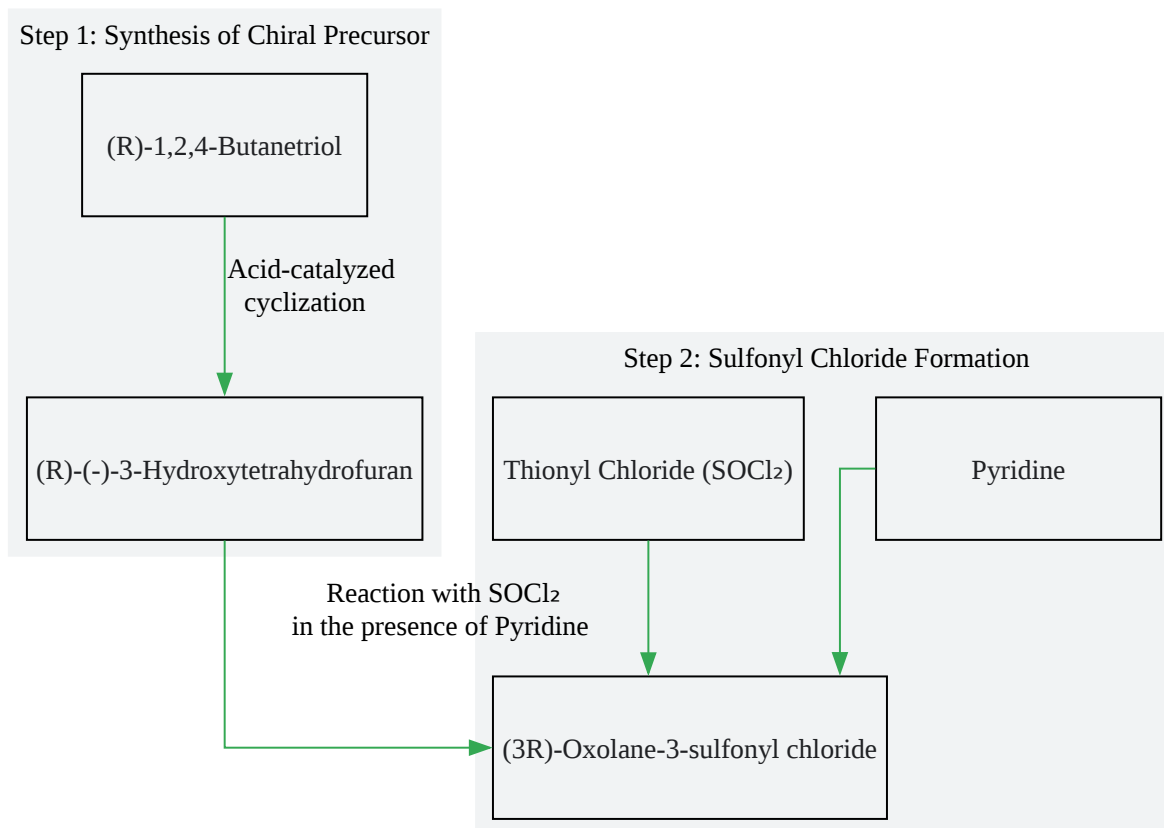
Direct commercial sources for the enantiomerically pure **(3R)-Oxolane-3-sulfonyl chloride** are not readily identifiable. However, the racemic mixture, Tetrahydrofuran-3-sulfonyl chloride, is available from several chemical suppliers. The data presented below pertains to this racemic compound and serves as a crucial reference for researchers.

Table 1: Physicochemical and Supplier Data for Tetrahydrofuran-3-sulfonyl chloride

Property	Value	Source
Chemical Name	Tetrahydrofuran-3-sulfonyl chloride	Thermo Scientific, Sigma-Aldrich
Synonyms	Oxolane-3-sulfonyl chloride, Chlorooxolan-3-ylsulfone	Thermo Scientific
CAS Number	1207346-29-9	Thermo Scientific, Sigma-Aldrich
Molecular Formula	C ₄ H ₇ ClO ₃ S	Thermo Scientific, Sigma-Aldrich
Molecular Weight	170.61 g/mol	Thermo Scientific
Purity	≥95% - 97%	Sigma-Aldrich, Thermo Scientific
Physical Form	Colorless to Yellow Liquid	Sigma-Aldrich
Storage Temperature	2-8 °C	Sigma-Aldrich

Proposed Synthetic Route to (3R)-Oxolane-3-sulfonyl Chloride

The synthesis of the target molecule can be envisioned as a two-step process starting from the commercially available chiral precursor, (R)-(-)-3-Hydroxytetrahydrofuran. This precursor can be synthesized from (R)-1,2,4-butanetriol. The subsequent step involves the conversion of the hydroxyl group to the desired sulfonyl chloride.



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Caption: Proposed two-step synthesis of **(3R)-Oxolane-3-sulfonyl chloride**.

Experimental Protocol 1: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran from (R)-1,2,4-Butanetriol

This procedure is adapted from established methods for the acid-catalyzed cyclization of butanetriols.^{[1][2]}

Materials:

- (R)-1,2,4-Butanetriol
- p-Toluenesulfonic acid monohydrate (catalyst)
- Apparatus for vacuum distillation

Procedure:

- In a round-bottom flask equipped for vacuum distillation, combine (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 1% by weight of the butanetriol).
- Heat the mixture under vacuum. The exact temperature and pressure will need to be optimized, but literature suggests temperatures in the range of 180-220°C.[1]
- Collect the distillate, which will be crude (R)-(-)-3-Hydroxytetrahydrofuran.
- Purify the collected distillate by a second vacuum distillation to obtain the final product.

Experimental Protocol 2: Synthesis of (3R)-Oxolane-3-sulfonyl Chloride from (R)-(-)-3-Hydroxytetrahydrofuran

This protocol is based on general methods for the conversion of alcohols to sulfonyl chlorides using thionyl chloride and a base.[3]

Materials:

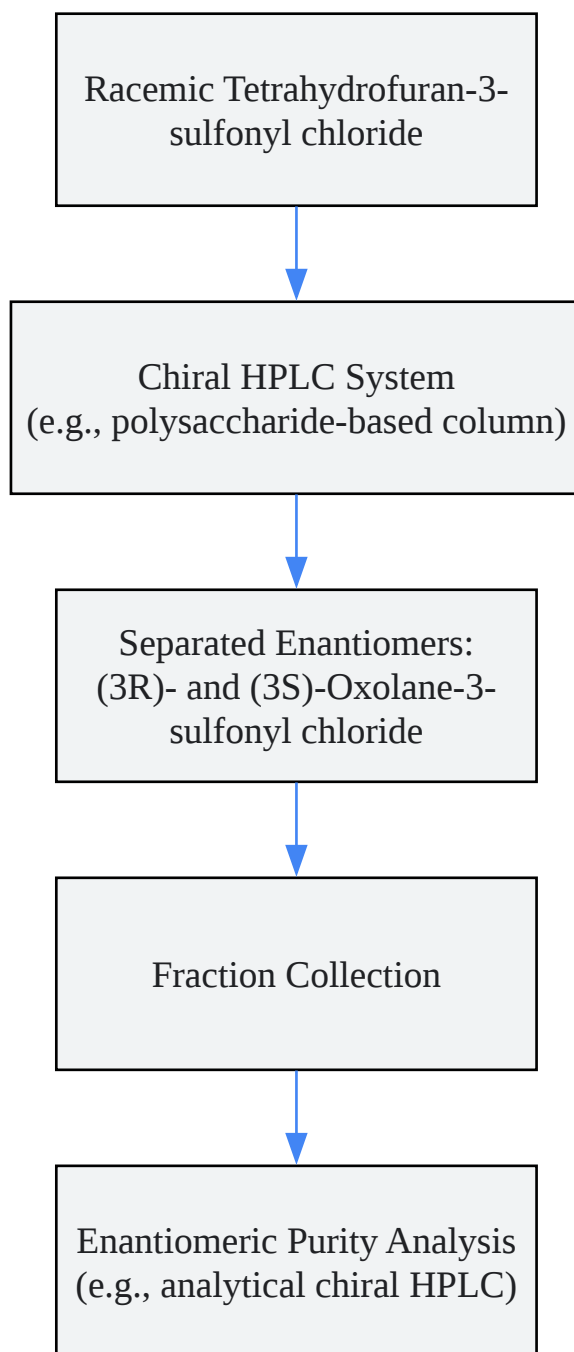
- (R)-(-)-3-Hydroxytetrahydrofuran
- Thionyl chloride (SOCl₂)
- Pyridine
- Anhydrous dichloromethane (DCM) as solvent
- Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(-)-3-Hydroxytetrahydrofuran in anhydrous dichloromethane.
- Cool the solution to 0°C using an ice bath.
- Slowly add thionyl chloride (approximately 1.1 to 1.5 equivalents) to the stirred solution.
- After the addition of thionyl chloride, slowly add pyridine (approximately 1.1 to 1.5 equivalents) to the reaction mixture, maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).
- Upon completion, quench the reaction by carefully adding cold water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **(3R)-Oxolane-3-sulfonyl chloride**.
- Further purification may be achieved by vacuum distillation or column chromatography on silica gel.

Proposed Chiral Separation of Tetrahydrofuran-3-sulfonyl Chloride

For researchers who have synthesized the racemic mixture or wish to resolve a commercial sample, chiral High-Performance Liquid Chromatography (HPLC) is a viable method for separating the enantiomers. A proposed workflow and a hypothetical experimental protocol are provided below.



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References

- [1. 3-Hydroxytetrahydrofuran - Wikipedia \[en.wikipedia.org\]](#)
- [2. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents \[patents.google.com\]](#)
- [3. books.rsc.org \[books.rsc.org\]](#)
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